molecular formula C21H17NO2 B2540635 N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE CAS No. 616214-89-2

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE

Cat. No.: B2540635
CAS No.: 616214-89-2
M. Wt: 315.372
InChI Key: QBYDAKSVDNWPRY-UHFFFAOYSA-N
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Description

N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a naphthofuran core linked to a benzyl group via an acetamide bridge, is characteristic of molecules designed to modulate biological targets. This compound is primarily investigated for its potential as a potent and selective agonist of the GPR35 receptor, a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes. Activation of GPR35 has been linked to immune cell function, pain perception, and gastrointestinal motility , making it a compelling target for therapeutic development. Researchers utilize this compound as a critical tool compound to elucidate the complex signaling pathways of GPR35, to study its role in disease models, and to serve as a lead structure for the design of novel therapeutics for conditions such as inflammatory bowel disease, metabolic disorders, and neuropathic pain. The compound is offered strictly for research applications in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c23-20(22-13-15-6-2-1-3-7-15)12-17-14-24-19-11-10-16-8-4-5-9-18(16)21(17)19/h1-11,14H,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYDAKSVDNWPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones to form the naphthofuran core

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-BENZYL-2-{NAPHTHO[2,1-B]FURAN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and synthesis parameters between N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide and related compounds:

Compound Name Core Structure Key Substituents Synthesis Yield Key Techniques for Characterization
This compound Naphtho[2,1-b]furan Benzyl, acetamide Not reported Inferred: NMR, FTIR, GC/MS
N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) Naphtho[2,1-b]furan 5-Nitro, hydrazinecarboxamide 60% NMR, FTIR, Mass spectrometry
N-(2-{[(2Z)-2-Benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (5a) Naphtho[2,1-b]furan 5-Nitro, benzylidenehydrazine Not specified NMR, FTIR, Mass spectrometry
1,3,4-Thiadiazol-2-yl acetamide derivative (14) Naphtho[2,1-b]furan-pyrazole Thiadiazole, acetamide Not specified IR, NMR, antimicrobial assays

Key Observations :

  • Electron-Withdrawing Groups : The introduction of nitro groups (e.g., in compound 4 and 5a) enhances electrophilicity, which may improve binding to biological targets but reduces synthetic yields (e.g., 60% for compound 4 vs. >90% for simpler benzyl analogs ).
  • Heterocyclic Extensions : Compounds like 14 incorporate additional heterocycles (thiadiazole, pyrazole), which diversify interaction modes but increase synthetic complexity .

Biological Activity

N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a multi-step process involving the reaction of naphtho[2,1-b]furan derivatives with benzylamine and acetic anhydride. The synthesis typically involves:

  • Formation of Naphtho[2,1-b]Furan : The initial step involves synthesizing the naphtho[2,1-b]furan core through cyclization reactions.
  • Benzylation : The naphtho[2,1-b]furan derivative is then reacted with benzylamine to introduce the benzyl group.
  • Acetylation : Finally, acetylation occurs to yield this compound.

The compound's molecular formula is C18H17NC_{18}H_{17}N with a molecular weight of 253.34 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity.

Table 1 summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (µM)Reference
MCF-710
HeLa8
A54912

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Studies suggest that it may inhibit neuroinflammation and oxidative stress pathways involved in neurodegenerative diseases.

  • Mechanism of Action : The compound appears to modulate signaling pathways such as NF-kB and reduce reactive oxygen species (ROS) production.
  • Experimental Models : In vivo studies using scopolamine-induced memory impairment models showed significant improvement in cognitive functions upon treatment with this compound.

Study 1: Anticancer Activity in MCF-7 Cells

A study conducted by Emdor Mi Rymbai et al. evaluated the effects of this compound on MCF-7 cells. The results indicated that the compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Study 2: Neuroprotective Effects in Animal Models

In another study focusing on neuroprotection, researchers administered this compound to mice subjected to oxidative stress. Behavioral tests revealed enhanced memory retention and reduced markers of inflammation in brain tissues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-2-{naphtho[2,1-b]furan-1-yl}acetamide and its derivatives?

  • Methodology : A typical approach involves starting with naphtho[2,1-b]furan precursors. For example, 2-benzoyl-3-aminonaphtho[2,1-b]furan can be treated with chloroacetyl chloride to form intermediate chloroacetamido derivatives. Subsequent bromination/nitration introduces substituents at the 8-position, followed by cyclization in methanolic ammonia to yield diazepine or triazepine derivatives . Key steps include optimizing reaction time (e.g., 3 hours for bromination at 0–5°C) and purification via recrystallization (ethanol is commonly used) .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.8–8.0 ppm), NH groups (δ ~9.4 ppm), and methylene/methyl groups (e.g., δ 3.8 ppm for CH₂) to confirm substituent positions .
  • IR Spectroscopy : Peaks at ~1652 cm⁻¹ (amide C=O stretch) and ~3372 cm⁻¹ (N-H stretch) validate the acetamide moiety .
  • X-ray diffraction : Used to resolve crystallographic data for derivatives, ensuring spatial arrangement aligns with computational models .

Q. How is the antimicrobial activity of naphthofuran-based acetamides evaluated?

  • Methodology : Standard protocols include the broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Derivatives like 8-bromo/nitro-substituted compounds show enhanced activity due to electron-withdrawing effects, with MIC values typically reported in µg/mL .

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in NMR data for flexible substituents?

  • Methodology : Combine experimental NMR with DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) to model rotational barriers of benzyl or naphthyl groups. For example, energy minima for gauche and anti conformers can explain split signals in spectra . This approach addresses ambiguities in dynamic stereochemistry .

Q. What strategies optimize reaction yields for halogenated derivatives?

  • Methodology :

  • Solvent selection : Glacial acetic acid improves solubility during bromination .
  • Stoichiometry : A 1:1 molar ratio of naphthofuran precursor to bromine minimizes side reactions .
  • Temperature control : Low temperatures (0–5°C) suppress electrophilic over-substitution . Yield improvements from 64% to >80% are achievable via flash chromatography (cyclohexane/EtOAc) .

Q. How do substituents at the 8-position influence biological activity?

  • Data Analysis :

  • Electron-withdrawing groups (NO₂, Br) : Enhance antimicrobial activity by increasing electrophilicity, facilitating target binding. Nitro-substituted derivatives show 2–4x lower MIC values than unsubstituted analogs .
  • Steric effects : Bulky substituents (e.g., benzyl) may reduce activity due to hindered binding, as seen in Src kinase inhibitors .

Q. What mechanisms explain thermal degradation differences among naphthofuran acetamides?

  • Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals degradation kinetics. Derivatives with nitro groups degrade faster (activation energy ~120 kJ/mol) due to exothermic decomposition, while brominated analogs exhibit higher stability (~150 kJ/mol) .

Data Contradiction Analysis

Q. Why do certain synthetic routes report variable yields for cyclization steps?

  • Resolution : Contradictions arise from ammonia concentration (methanolic vs. aqueous) and reaction duration. Extended cyclization (24 hours) in anhydrous methanol improves yields (e.g., 75% vs. 50%) by minimizing hydrolysis of intermediates .

Q. How to reconcile conflicting antimicrobial data between similar derivatives?

  • Resolution : Variability in MIC values may stem from assay conditions (e.g., pH, inoculum size). Standardizing protocols (CLSI guidelines) and testing multiple batches (n ≥ 3) reduces discrepancies. Substituent positional isomerism (e.g., 8-nitro vs. 5-nitro) also critically impacts activity .

Methodological Resources

  • Spectral Libraries : Reference NMR/IR data from peer-reviewed studies .
  • Computational Tools : Gaussian or ORCA for DFT modeling .
  • Biological Assays : CLSI guidelines for antimicrobial testing .

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